molecular formula C7H11BrO2 B1313461 6-Bromo-1,4-dioxaspiro[4.4]nonane CAS No. 82235-82-3

6-Bromo-1,4-dioxaspiro[4.4]nonane

Cat. No.: B1313461
CAS No.: 82235-82-3
M. Wt: 207.06 g/mol
InChI Key: DXVRAPHFXNUTFE-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dioxaspiro[44]nonane is a heterocyclic compound with the molecular formula C₇H₁₁BrO₂ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1,4-dioxaspiro[4.4]nonane can be synthesized through the bromination of 1,4-dioxaspiro[4.4]nonane. The process typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dioxaspiro[4.4]nonane.

    Bromination: The compound is then subjected to bromination using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amines yield amine derivatives).

    Reduction: 1,4-Dioxaspiro[4.4]nonane.

    Oxidation: Products with additional oxygen-containing functional groups.

Scientific Research Applications

6-Bromo-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

    Catalysis: The compound can act as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]nonane depends on the specific application and the target molecule. In general, the bromine atom can participate in various chemical reactions, facilitating the formation of new bonds or the modification of existing ones. The spiro structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: The parent compound without the bromine atom.

    6-Chloro-1,4-dioxaspiro[4.4]nonane: A similar compound with a chlorine atom instead of bromine.

    6-Iodo-1,4-dioxaspiro[4.4]nonane: A similar compound with an iodine atom instead of bromine.

Uniqueness

6-Bromo-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance between stability and reactivity. This makes this compound a versatile intermediate in organic synthesis and other applications.

Properties

IUPAC Name

9-bromo-1,4-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVRAPHFXNUTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513462
Record name 6-Bromo-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82235-82-3
Record name 6-Bromo-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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